molecular formula C5H13NNa2O6P2 B12691224 Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94199-81-2

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12691224
CAS No.: 94199-81-2
M. Wt: 291.09 g/mol
InChI Key: OLVZKKXNNWXAPU-UHFFFAOYSA-L
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Description

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H16NNaO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate are not well-documented. it is likely that large-scale production would involve similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phosphonate groups can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may produce various substituted bisphosphonates.

Scientific Research Applications

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to bone metabolism.

    Medicine: Bisphosphonates, including this compound, are investigated for their potential use in treating bone diseases such as osteoporosis and Paget’s disease.

    Industry: The compound may have applications in industrial processes that require phosphonate derivatives.

Mechanism of Action

The mechanism of action of disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. Bisphosphonates are known to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps maintain bone density.

Comparison with Similar Compounds

Similar Compounds

  • Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
  • Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
  • Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Uniqueness

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which includes the 1-methylethyl group. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other bisphosphonates.

Properties

CAS No.

94199-81-2

Molecular Formula

C5H13NNa2O6P2

Molecular Weight

291.09 g/mol

IUPAC Name

disodium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid

InChI

InChI=1S/C5H15NO6P2.2Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2

InChI Key

OLVZKKXNNWXAPU-UHFFFAOYSA-L

Canonical SMILES

CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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